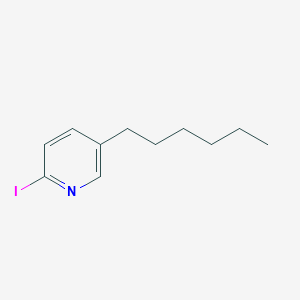

5-Hexyl-2-iodopyridine

Description

Significance of Halogenated Pyridines in Synthetic Organic Chemistry

Halogenated pyridines are fundamental building blocks in synthetic organic chemistry, serving as versatile starting materials for the construction of more complex molecules. rmit.edu.vnbenthambooks.com Their importance stems from the reactivity of the carbon-halogen bond, which allows for a wide array of chemical transformations. nih.gov

The pyridine (B92270) ring itself is a common structural motif in numerous biologically active compounds, including pharmaceuticals, agrochemicals, and natural products like vitamins and alkaloids. mountainscholar.orgjchemrev.comnih.gov The introduction of a halogen atom onto this ring system provides a reactive handle for chemists to introduce various functional groups through reactions such as nucleophilic substitution and cross-coupling reactions. rmit.edu.vnnbinno.com This functionalization is crucial for tuning the properties of the final molecule, be it for medicinal, materials science, or other applications. smolecule.com

Due to the electron-deficient nature of the pyridine ring, direct halogenation can be challenging and often requires harsh conditions. nih.govmountainscholar.org Therefore, the development of methods for the selective synthesis of halopyridines is an active area of research. mountainscholar.org Perhalopyridines, which are pyridines where all hydrogen atoms are replaced by halogens, are particularly important as they offer multiple sites for substitution, enabling the synthesis of highly functionalized pyridine derivatives that would be difficult to prepare otherwise. rmit.edu.vnbenthambooks.com

Key applications of halogenated pyridines include:

Pharmaceuticals: They are key intermediates in the synthesis of various drugs. jchemrev.comnbinno.com

Agrochemicals: Many pesticides and herbicides contain halogenated pyridine structures. nih.govmountainscholar.org

Materials Science: They are used in the development of functional materials like ligands for metal complexes and components for organic electronics. mountainscholar.orgsmolecule.com

Catalysis: Pyridine-based ligands are widely used in coordination chemistry and catalysis. nih.gov

Overview of 2-Iodopyridine (B156620) Derivatives in Contemporary Research

Among the various halogenated pyridines, 2-iodopyridine derivatives hold a special place in contemporary research due to the unique reactivity of the iodine atom. The carbon-iodine bond is the weakest among the carbon-halogen bonds (excluding astatine), making 2-iodopyridines highly reactive and thus excellent substrates for a variety of chemical reactions. smolecule.com

One of the most significant applications of 2-iodopyridine derivatives is in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Negishi couplings. smolecule.comorganic-chemistry.orgorgsyn.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures. smolecule.com For instance, 2-iodopyridine can be coupled with various partners to synthesize bipyridines, which are important ligands in coordination chemistry, and other substituted pyridines with applications in pharmaceuticals and materials science. lboro.ac.ukmdpi.com

Furthermore, 2-iodopyridine derivatives are used in the synthesis of natural products and other biologically active molecules. chempanda.com For example, they have been employed in the synthesis of pyridine alkaloids. chempanda.com Research has also explored their use in the preparation of inhibitors for enzymes like human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase. chemicalbook.com

The reactivity of 2-iodopyridines also extends to other transformations. They can be oxidized to form hypervalent iodine reagents, which are useful oxidants in their own right. chemicalbook.com Additionally, they can participate in aminocarbonylation reactions to produce amides, which are important functional groups in medicinal chemistry. chemicalbook.com

Structural Context of the Hexyl Moiety in Pyridine Chemistry

The presence of an alkyl chain, such as a hexyl group, on the pyridine ring significantly influences the physical and chemical properties of the molecule. The hexyl moiety in 5-Hexyl-2-iodopyridine is a non-polar, flexible chain of six carbon atoms.

The primary effect of the hexyl group is to increase the lipophilicity, or "fat-solubility," of the molecule. This property is crucial in medicinal chemistry as it can affect how a drug is absorbed, distributed, metabolized, and excreted (ADME properties). By modifying the length and structure of the alkyl chain, chemists can fine-tune the lipophilicity of a compound to optimize its biological activity.

In the context of materials science, the hexyl group can influence the self-assembly and liquid crystalline properties of molecules. beilstein-journals.org The flexible alkyl chains can promote the formation of ordered structures, which is a key aspect in the design of organic electronic materials like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). smolecule.com

From a chemical reactivity standpoint, the hexyl group is generally considered to be electronically neutral and does not significantly alter the electronic properties of the pyridine ring through inductive or resonance effects. Its main influence is steric, where its size and conformation can hinder or direct the approach of reagents to nearby reactive sites on the pyridine ring.

Properties of Selected Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C11H16IN | 289.15 | Contains a hexyl group and an iodine atom on the pyridine ring. |

| 2-Iodopyridine | C5H4IN | 205.00 | A foundational 2-halopyridine used in various coupling reactions. sigmaaldrich.com |

| 2-Hexylpyridine | C11H17N | 163.26 | A pyridine with a hexyl substituent, used as a flavoring agent. nih.gov |

| 3-Hexylpyridine | C11H17N | 163.26 | An isomer of 2-hexylpyridine. nih.gov |

| 2-Amino-5-iodopyridine | C5H5IN2 | 220.01 | A key intermediate in the synthesis of antiviral and anticancer agents. nbinno.com |

Structure

3D Structure

Properties

CAS No. |

400859-05-4 |

|---|---|

Molecular Formula |

C11H16IN |

Molecular Weight |

289.16 g/mol |

IUPAC Name |

5-hexyl-2-iodopyridine |

InChI |

InChI=1S/C11H16IN/c1-2-3-4-5-6-10-7-8-11(12)13-9-10/h7-9H,2-6H2,1H3 |

InChI Key |

QUIYPISTPWTWKA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CN=C(C=C1)I |

Origin of Product |

United States |

Reaction Mechanisms and Transformational Chemistry of 5 Hexyl 2 Iodopyridine and Analogues

Mechanisms of Carbon-Carbon Bond Formation

Carbon-carbon bond formation is a cornerstone of synthetic chemistry, enabling the construction of complex molecular architectures from simpler precursors. For heteroaromatic compounds like 5-Hexyl-2-iodopyridine, palladium-catalyzed cross-coupling reactions are particularly significant, providing reliable methods for creating new C-C bonds at the site of the carbon-iodine bond.

The Suzuki-Miyaura coupling is a prominent palladium-catalyzed reaction for forming C-C bonds. wikipedia.orglibretexts.org The mechanism is a catalytic cycle involving a palladium(0) species and comprises three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.orgnih.gov This cycle is fundamental to understanding the reactivity of this compound with organoboron compounds.

The catalytic cycle begins with the oxidative addition of the aryl halide, such as this compound, to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-iodine bond and the formation of a square planar Pd(II) intermediate. wikipedia.orgchemrxiv.org For 2-iodopyridines, this process is generally believed to occur via a concerted, three-centered transition state. chemrxiv.orgchemrxiv.org The reactivity order for halides in this step is I > Br > Cl. dur.ac.uk

Following oxidative addition, transmetalation occurs. In this step, the organic group from an organometallic reagent (in the Suzuki reaction, an organoboron compound activated by a base) is transferred to the palladium(II) center, displacing the halide. wikipedia.org This forms a new diorganopalladium(II) complex. The rate of transmetalation can be a limiting factor, especially for electron-deficient heteroaryl boron derivatives like those derived from pyridine (B92270). nih.gov The exact mechanism of transmetalation is complex and can proceed through different pathways, often involving pre-transmetalation intermediates with Pd-O-B linkages. illinois.edu

The final step is reductive elimination , where the two organic ligands on the palladium(II) complex couple and are expelled as the final product. This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. acs.org For this step to occur, the two organic groups must typically be in a cis orientation on the palladium center.

Table 1: Key Steps in the Palladium-Catalyzed Suzuki-Miyaura Coupling

| Step | Description | Reactant Example (with this compound) | Intermediate/Product |

|---|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the C-I bond of the iodopyridine. | This compound + Pd(L)n | trans-[Pd(L)₂(5-hexyl-2-pyridyl)(I)] |

| Transmetallation | An organoboron reagent transfers its organic group to the Pd(II) center. | trans-[Pd(L)₂(5-hexyl-2-pyridyl)(I)] + R-B(OR')₂ | trans-[Pd(L)₂(5-hexyl-2-pyridyl)(R)] |

| Reductive Elimination | The two organic groups on the Pd(II) center couple to form the final product. | cis-[Pd(L)₂(5-hexyl-2-pyridyl)(R)] | 5-Hexyl-2-(R)pyridine + Pd(L)n |

Note: L represents a ligand, such as a phosphine (B1218219).

An alternative, transition-metal-free strategy for forming carbon-carbon bonds involving pyridine rings utilizes ligand-coupling reactions with pyridylsulfonium salts. acs.orgchemrxiv.org This methodology allows for the synthesis of bipyridines and other bis-heteroaryls by reacting a pyridylsulfonium salt with an organometallic nucleophile, such as a pyridyllithium or a Grignard reagent. acs.orgrsc.orgresearchgate.net

The proposed mechanism involves the attack of the organometallic reagent on the electropositive sulfur atom of the pyridylsulfonium salt. acs.org This forms a transient, hypervalent sulfur intermediate known as a sulfurane. acs.orgchemrxiv.org This sulfurane intermediate is typically a trigonal bipyramidal species. Following a potential series of pseudorotations, the intermediate undergoes the key ligand-coupling step, where two of the heterocyclic groups attached to the sulfur atom couple to form the new C-C bond, extruding a diaryl sulfide (B99878) byproduct. acs.orgchemrxiv.org

This approach is highly modular, as functional groups can be introduced from both the sulfonium (B1226848) salt and the organometallic partner, providing access to a wide range of unsymmetrical bipyridines that can be challenging to synthesize via traditional cross-coupling methods. rsc.orgmdpi.com

Table 2: Mechanistic Steps of Sulfurane-Mediated Ligand Coupling

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| Sulfurane Formation | The organometallic reagent (e.g., a pyridyl Grignard) attacks the sulfur atom of the pyridylsulfonium salt. | Pyridyl-S⁺(Ar)₂ + Pyridyl'-MgX | Pyridyl-S(Ar)₂(Pyridyl') (Sulfurane) |

| Ligand Coupling | Two pyridine rings couple from the sulfurane intermediate, forming the bipyridine product and a sulfide byproduct. | Pyridyl-S(Ar)₂(Pyridyl') | Pyridyl-Pyridyl' + Ar₂S |

Note: Ar represents an aryl group, typically part of the sulfonium salt structure.

Carbon-Heteroatom (C-N, C-O) Coupling Reactions on Pyridyl Iodides

The carbon-iodine bond in this compound is also a key site for forming carbon-heteroatom bonds, which are crucial for synthesizing many biologically active molecules and functional materials.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. acs.orguwindsor.ca It allows for the coupling of aryl halides, including iodopyridines, with a wide variety of primary and secondary amines. acs.org The catalytic cycle is analogous to that of C-C coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. dur.ac.uk

For substrates like 2-chloro-3-iodopyridine, regioselective amination occurs preferentially at the more reactive C-I bond. lookchem.com This high selectivity makes the reaction predictable and useful for complex molecule synthesis. The choice of ligand and base is critical for an efficient reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step, which can be the rate-determining step and must compete with potential side reactions like β-hydride elimination. acs.org

The synthesis of hydroxypyridines from halopyridines via direct nucleophilic aromatic substitution (SNAr) with hydroxide (B78521) can be challenging due to the relatively low reactivity of the pyridine ring unless activated by strong electron-withdrawing groups. However, under specific conditions, such as microwave heating, the substitution of 2-iodopyridine (B156620) with various nucleophiles, including oxygen-based ones like benzyl (B1604629) alcohol and phenoxide, can be achieved in moderate to high yields. sci-hub.se

A more common laboratory-scale approach involves a multi-step sequence. For instance, a 2-halopyridine can first be converted to a 2-methoxypyridine (B126380) via nucleophilic substitution with sodium methoxide. The resulting methoxy (B1213986) derivative is then demethylated using strong acids like HBr or reagents like boron tribromide to yield the final 2-hydroxypyridine. While effective, these methods often require harsh conditions for the final dealkylation step. An alternative is the direct, one-pot iodination of hydroxypyridines, indicating the reversible nature of these transformations under certain conditions. researchgate.netacs.org

C-H Functionalization Strategies for Pyridine Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. researchgate.netnih.gov For pyridine derivatives, these reactions are typically catalyzed by transition metals like palladium and often rely on a directing group to achieve regioselectivity. rsc.orgnih.gov

The electronic nature of the pyridine ring inherently favors functionalization at the C2 and C4 positions in electrophilic or radical reactions. researchgate.net However, modern catalytic methods can override this intrinsic reactivity. In palladium-catalyzed C-H activation, a directing group installed on the pyridine or on a substituent can guide the metal catalyst to a specific C-H bond (e.g., ortho to the directing group). acs.orgnih.gov

The catalytic cycles for these transformations can vary. One common pathway involves a Pd(II)/Pd(0) cycle where a Pd(II) species effects the C-H activation (often the rate-limiting step), followed by coupling with a partner and reductive elimination to regenerate Pd(0). nih.gov An external oxidant is then required to turn over the catalyst back to the active Pd(II) state. Alternatively, a Pd(II)/Pd(IV) cycle can operate, where the intermediate palladacycle is oxidized to a Pd(IV) species, which then undergoes reductive elimination to form the product and regenerate Pd(II), often avoiding the need for an external oxidant. rsc.org For a substrate like this compound, C-H functionalization could potentially be directed to the C3 or C4 positions, complementing the reactivity at the C2 position.

Directed C-H Activation

Directed C-H activation is a powerful strategy for the selective functionalization of otherwise unreactive C-H bonds. rsc.orgrsc.org In the context of pyridine derivatives like this compound, the pyridine nitrogen atom can act as a directing group, coordinating to a transition metal catalyst and positioning it for the activation of a specific C-H bond, typically at the C-2 or C-6 position. rsc.orgthieme-connect.com This chelation-assisted approach is a highly effective method for functionalizing unreactive C-H bonds by forming a stable five- or six-membered metallacyclic intermediate. rsc.org

The general mechanism for directed C-H activation often involves the coordination of the pyridine nitrogen to a metal center. beilstein-journals.org This is followed by the cleavage of a C-H bond, often the rate-limiting step, to form a cyclometalated species. rsc.orgbeilstein-journals.orgnih.gov This intermediate can then undergo further reactions, such as arylation, alkylation, or amination, to introduce new functional groups. rsc.org For instance, in palladium-catalyzed reactions, a Pd(II) catalyst can coordinate to the pyridine, facilitating the activation of an ortho C-H bond to form a palladacycle. rsc.orgnih.gov This palladacycle is a key intermediate that can then react with various coupling partners.

The directing ability of the pyridine nitrogen is crucial for the high regioselectivity observed in these transformations. thieme-connect.com By bringing the catalytic metal center into close proximity to a specific C-H bond, the energy barrier for C-H activation is significantly lowered, allowing for reactions to occur under milder conditions and with greater control over the site of functionalization. rsc.org

Regioselectivity in C-H Bond Functionalization

The regioselectivity of C-H bond functionalization in substituted pyridines like this compound is influenced by a combination of electronic and steric factors. nih.gov The pyridine ring itself is electron-deficient, which can make C-H activation challenging. rsc.orgresearchgate.net However, the nitrogen atom's lone pair can direct metal catalysts to the C-2 and C-6 positions. researchgate.netthieme-connect.com

In the case of this compound, several C-H bonds are available for functionalization. The presence of the iodo group at the C-2 position and the hexyl group at the C-5 position introduces additional electronic and steric considerations.

Electronic Effects: The inherent electronic properties of the pyridine ring favor functionalization at the C-2, C-4, and C-6 positions in radical reactions, while electrophilic substitutions are generally difficult. thieme-connect.comnih.gov The introduction of substituents can further modulate this reactivity. Electron-withdrawing groups, for example, can direct arylation to the C-3 and C-4 positions. nih.gov

Steric Effects: The steric bulk of substituents can play a significant role in determining the site of functionalization. nih.gov For instance, a bulky group at a particular position may hinder the approach of the catalyst to the adjacent C-H bonds, thereby favoring functionalization at more accessible sites.

Directing Groups: The use of directing groups is a powerful strategy to control regioselectivity. rsc.orgwhiterose.ac.uk In some cases, a directing group can be installed on the pyridine ring to override the innate reactivity and direct functionalization to a specific, otherwise disfavored, position. For example, the use of an oxazoline (B21484) directing group has been shown to achieve regioselective C-H amidation of pyridines. whiterose.ac.ukwhiterose.ac.uk

Research has shown that for 3-substituted pyridines, C-4 arylation is often the major process. nih.gov For 4-substituted pyridines, C-3 arylation is typically favored. nih.gov The interplay of these factors allows for a degree of predictability in the C-H functionalization of substituted pyridines.

Role of Iodide in Transition Metal Catalysis

The iodide ligand plays a multifaceted and crucial role in many transition metal-catalyzed reactions. researchgate.netrsc.org Its unique electronic and steric properties can influence nearly every step of a catalytic cycle, from oxidative addition to reductive elimination. researchgate.netrsc.org

Influence on Oxidative Addition and Reductive Elimination

Iodide's impact on the key steps of oxidative addition and reductive elimination is significant. researchgate.netrsc.org

Oxidative Addition: The rate of oxidative addition of an alkyl or aryl halide to a low-valent metal center is often dependent on the nature of the halide. In many cases, the reactivity follows the trend I > Br > Cl, which is consistent with the bond dissociation energies of the carbon-halogen bond. The weaker C-I bond generally leads to a faster rate of oxidative addition.

Reductive Elimination: Reductive elimination is the microscopic reverse of oxidative addition and is the product-forming step in many cross-coupling reactions. mdpi.com The nature of the halide ligand on the metal center can influence the rate and success of this step. Iodide, being a "soft" and highly polarizable ligand, can stabilize the transition state of reductive elimination. researchgate.netrsc.org However, in some systems, the dissociation of a ligand, such as iodide, from the metal center is a prerequisite for reductive elimination to occur. osti.gov Computational studies have shown that the loss of an iodide ligand from a Pt(IV) complex can lead to an electronic rearrangement that facilitates the subsequent reductive elimination step. osti.gov

The table below summarizes the general influence of iodide on these fundamental steps in catalysis.

| Catalytic Step | General Influence of Iodide |

| Oxidative Addition | Often accelerates the reaction due to the weaker C-I bond. |

| Reductive Elimination | Can either promote or be a necessary leaving group for this step, depending on the specific reaction mechanism. researchgate.netosti.gov |

Impact on Metal Center Nucleophilicity and Stability

The iodide ligand has a profound effect on the electronic properties of the transition metal center, thereby influencing its nucleophilicity and stability. researchgate.netrsc.org

Nucleophilicity: Iodide is a strong electron-donating ligand. researchgate.netrsc.org By donating electron density to the metal center, it increases the metal's nucleophilicity. researchgate.netrsc.org This enhanced nucleophilicity can accelerate key steps in the catalytic cycle, such as the initial attack on a substrate. researchgate.net

Stability: As a "soft" ligand, iodide forms strong bonds with "soft" late transition metals, which are often used in catalysis. researchgate.netrsc.org This strong bonding can stabilize the metal complex, preventing decomposition or precipitation of the catalyst from the reaction mixture. researchgate.netrsc.org This stabilization is particularly important for catalytic cycles that involve low-valent metal species. researchgate.netrsc.org Furthermore, iodide can stabilize higher oxidation state intermediates, such as Pd(IV) species, which are proposed in some catalytic cycles. mdpi.com The ability of iodide to act as a bridging ligand can also contribute to the stability of polynuclear metal complexes.

The table below outlines the key properties of iodide and its impact on the metal center.

| Property of Iodide | Impact on Metal Center |

| Strong Electron Donor | Increases nucleophilicity. researchgate.net |

| "Soft" Ligand | Forms strong bonds, enhancing stability. researchgate.netrsc.org |

| High Polarizability | Can stabilize various oxidation states and transition states. researchgate.net |

Theoretical and Computational Investigations of 5 Hexyl 2 Iodopyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and reaction mechanisms.

DFT calculations are instrumental in characterizing the electronic landscape of 5-Hexyl-2-iodopyridine. Key aspects of its electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are determined using functionals like B3LYP. mdpi.comnih.gov The energy gap between the HOMO and LUMO is a critical parameter that helps explain the molecule's reactivity and kinetic stability; a smaller gap generally indicates higher reactivity. mdpi.com

The distribution of electron density in these frontier orbitals dictates the molecule's behavior in chemical reactions. For pyridine (B92270) derivatives, the HOMO is often localized on the pyridine ring and the substituents, while the LUMO is also centered on the aromatic system. mdpi.com The iodine atom at the 2-position significantly influences the electronic properties due to its size and polarizability, creating a positive region of electrostatic potential known as a "sigma-hole," which can participate in halogen bonding. acs.org The hexyl group at the 5-position primarily acts as a weak electron-donating group through induction.

Theoretical calculations can also predict various molecular properties, providing a comprehensive profile of the compound.

Table 1: Calculated Molecular Properties of this compound Note: The following data are illustrative, based on typical DFT calculation results for similar molecules, as specific computational studies for this compound are not publicly available.

| Property | Predicted Value | Method/Basis Set | Significance |

|---|---|---|---|

| HOMO Energy | -6.2 eV | B3LYP/6-31G(d,p) | Indicates the energy of the outermost electrons; related to ionization potential. |

| LUMO Energy | -0.8 eV | B3LYP/6-31G(d,p) | Indicates the energy of the lowest-energy empty orbital; related to electron affinity. |

| HOMO-LUMO Gap | 5.4 eV | B3LYP/6-31G(d,p) | Correlates with chemical reactivity and electronic transitions. mdpi.com |

| Dipole Moment | ~2.1 D | B3LYP/6-31G(d,p) | Measures the molecule's overall polarity, affecting solubility and intermolecular forces. |

| Polarizability | ~25 ų | B3LYP/6-31G(d,p) | Describes the ease with which the electron cloud can be distorted by an electric field. |

These calculated properties are essential for designing molecules for applications in fields like molecular electronics, where tuning the electronic structure is key. uwa.edu.au

Computational chemistry is a vital tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. For a molecule such as this compound, DFT can model its participation in various reactions.

For instance, in nucleophilic substitution or radical reactions, DFT calculations can identify the most likely sites of attack and compute the activation energies associated with different pathways. Studies on related iodopyridines have used computational methods to calculate transition state structures, revealing how factors like hydrogen bonding can lower the energy of a specific reaction pathway. nih.gov A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy of this state determines the reaction rate.

The mechanism of a reaction is often a sequence of elementary steps. For example, a proposed pathway for a substitution reaction might involve the initial formation of a complex, followed by the surmounting of an energy barrier at the transition state, leading to the final products. DFT allows chemists to visualize these steps and understand the electronic and steric factors that govern the reaction's outcome.

This compound is a prime substrate for a variety of palladium-catalyzed organometallic cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. acs.orgnih.gov DFT calculations provide profound insights into the mechanisms of these complex catalytic cycles.

A typical catalytic cycle for a Suzuki coupling involving this compound would include three fundamental steps:

Oxidative Addition : The cycle begins with the oxidative addition of the C-I bond of this compound to a low-valent metal center, typically a Pd(0) complex. iitd.ac.inbdu.ac.in DFT can model this step, showing the cleavage of the carbon-iodine bond and the formation of two new bonds to the palladium center, resulting in a Pd(II) intermediate.

Transmetalation : In this step, the hexyl-pyridinyl group on the palladium complex is exchanged with an organic group from another organometallic reagent (e.g., an organoboron compound). The mechanism of this ligand exchange can be computationally explored.

Reductive Elimination : This is often the final step, where the two organic ligands on the palladium center couple and are released as the final product. iitd.ac.in The palladium catalyst is regenerated in its initial low-valent state, allowing it to re-enter the catalytic cycle. umb.edu

DFT studies can analyze the energetics of each intermediate and transition state within the cycle, identify the rate-determining step, and explain the chemo- and regioselectivity of the reaction. For example, computational studies on cobalt-catalyzed cycloadditions have shown how the bite angle of phosphine (B1218219) ligands on the metal catalyst can direct the reaction towards different products by altering the energies of competing reductive elimination pathways. rsc.org Similarly, DFT can be used to understand the Buchwald-Hartwig amination, where 2-halopyridines are coupled with amines using a palladium catalyst. nih.gov

Spectroscopic Characterization through Computational Methods

Computational methods are frequently used to simulate spectra, which aids in the interpretation and assignment of experimental data.

The vibrational spectra (Infrared and Raman) of a molecule provide a fingerprint based on its molecular vibrations. While experimental spectra can be complex, computational simulations help in assigning specific absorption bands to particular vibrational modes.

For this compound, DFT calculations (e.g., using the B3LYP method with a suitable basis set like LANL2DZ for iodine) can predict the vibrational frequencies and intensities. nih.gov A normal coordinate analysis can then be performed to characterize the normal modes in terms of their potential energy distribution (PED), revealing whether a mode is a pure vibration (like a C-H stretch) or a coupled vibration involving multiple parts of the molecule. nih.gov

Studies on the parent 2-iodopyridine (B156620) have shown that methods like B3LYP can reproduce the observed spectra with good accuracy. nih.gov The hexyl chain would introduce characteristic vibrations, primarily:

C-H stretching modes between 2850 and 3000 cm⁻¹.

CH₂ scissoring and bending modes around 1450-1470 cm⁻¹.

The vibrations of the substituted pyridine ring would be similar to those calculated for 2-iodopyridine, though with slight shifts due to the electronic and mass effects of the hexyl group.

Table 2: Selected Predicted Vibrational Frequencies for the 2-Iodopyridine Moiety Note: This data is based on published assignments for 2-iodopyridine and serves as a reference for the core structure of this compound. nih.gov

| Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP/LANL2DZ) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Assignment (PED) |

|---|---|---|---|---|

| Ring Stretch | 1570 | 1572 | 1576 | ν(C=C), ν(C=N) |

| Ring Stretch | 1455 | 1456 | 1458 | ν(C=C), ν(C=N) |

| In-plane bend | 1145 | 1147 | 1148 | β(C-H) |

| Ring Breathing | 1005 | 1009 | 1010 | Ring def. |

| C-I Stretch | 620 | 622 | 621 | ν(C-I) |

NMR spectroscopy is a primary technique for structure elucidation. Computational chemistry can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in spectral assignment and even structure verification. nih.govnrel.gov

The prediction process typically involves calculating the isotropic magnetic shielding tensors for each nucleus in the molecule using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. nrel.gov The calculated shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions can be very high, with mean absolute errors of less than 0.2 ppm for ¹H shifts and 1.5 ppm for ¹³C shifts when using appropriate computational models. nih.govnrel.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated chemical shifts based on additive rules and typical values for substituted pyridines and alkyl chains. The exact values would require specific GIAO-DFT calculations.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

|---|---|---|---|

| Py-H3 | ~7.4 | ~139 | Downfield due to proximity to N and I. |

| Py-H4 | ~7.6 | ~150 | Most deshielded aromatic proton. |

| Py-H6 | ~8.1 | ~122 | Deshielded by adjacent nitrogen. |

| Py-C2 | - | ~110 | Carbon bearing iodine, significantly shielded. |

| Py-C3 | - | ~140 | Aromatic CH. |

| Py-C4 | - | ~151 | Aromatic CH. |

| Py-C5 | - | ~135 | Carbon bearing the hexyl group. |

| Py-C6 | - | ~123 | Aromatic CH. |

| Hexyl-C1' | ~2.6 | ~35 | α-methylene, deshielded by the aromatic ring. |

| Hexyl-C2' | ~1.6 | ~31 | Aliphatic methylene. |

| Hexyl-C3', C4' | ~1.3 | ~29 | Aliphatic methylenes. |

| Hexyl-C5' | ~1.3 | ~22 | Aliphatic methylene. |

| Hexyl-C6' | ~0.9 | ~14 | Terminal methyl group. |

Analysis of Intermolecular Interactions

The supramolecular chemistry of this compound is dictated by a range of intermolecular interactions. Computational models provide critical insights into the nature and strength of these forces, which include π-system-based interactions and hydrogen bonding.

The aromatic ring of this compound is central to its ability to engage in π-π stacking and anion-π interactions. These non-covalent forces are fundamental to crystal packing and the formation of larger molecular assemblies. researchgate.net

π-π Stacking: The interaction between two pyridine rings is a classic example of π-π stacking. Theoretical calculations on pyridine dimers show that the interaction energy is highly dependent on the relative orientation of the rings. The antiparallel-displaced geometry is typically the most stable, a result of minimizing electrostatic repulsion and maximizing favorable dispersion forces. acs.org The presence of substituents, such as the hexyl and iodo groups on this compound, modulates the electron density of the π-system, thereby influencing the strength and preference of these stacking geometries. nih.gov The electron-withdrawing nature of the iodine atom can enhance the quadrupolar moment of the ring, affecting electrostatic contributions to stacking.

Table 1: Calculated Interaction Energies for Pyridine Dimer Geometries

| Dimer Geometry | Calculated Binding Energy (kcal/mol) |

| Antiparallel-Displaced | 3.97 |

| Antiparallel-Sandwich | 3.05 |

| Parallel-Displaced | 2.39 |

| T-up | 1.91 |

| Parallel-Sandwich | 1.53 |

| T-down | 1.47 |

| Data sourced from MP2/6-311++G* level calculations, illustrating the energetic preference for displaced over face-to-face sandwich geometries. acs.org* |

Anion-π Interactions: Anion-π interactions are attractive forces between an anion and the face of an electron-deficient (π-acidic) aromatic ring. nih.govresearchgate.net The iodine atom at the 2-position of this compound has a significant electron-withdrawing effect, which reduces the electron density of the pyridine ring and enhances its π-acidity. This makes the ring more susceptible to interactions with anions. nih.gov Computational studies have established that these interactions are energetically significant and play a pivotal role in the structure of anion-receptor complexes. researchgate.net

Furthermore, the iodine atom itself can act as a halogen bond donor. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-I covalent bond. acs.org This allows for a directional, attractive interaction with Lewis bases, including anions. In the solid state of related iodopyridinium salts, both N-H···X⁻ hydrogen bonds and C-I···X⁻ halogen bonds are observed, demonstrating the competition and cooperation between these forces in building supramolecular structures. researchgate.net

Hydrogen bonds are another critical component of the intermolecular interaction landscape of this compound. These interactions are highly directional and contribute significantly to the stability of crystalline structures and molecular complexes. researchgate.net

The primary hydrogen bond acceptor site on this compound is the lone pair of electrons on the pyridine nitrogen atom. This site can interact with hydrogen bond donors (HBDs) like water, alcohols, or N-H groups from other molecules. The basicity of the nitrogen, and thus the strength of the hydrogen bond it accepts, is modulated by the electronic effects of the ring substituents. The electron-donating hexyl group slightly increases the basicity, while the electron-withdrawing iodo group decreases it.

Table 2: Potential Hydrogen Bonding Interactions in this compound Systems

| Donor | Acceptor | Interaction Type | Typical Distance (Å) | Relative Strength |

| R-O-H | N (pyridine) | Strong | 1.7 - 1.9 (H···N) | Strong |

| R-N-H | N (pyridine) | Moderate | 1.9 - 2.2 (H···N) | Moderate |

| C-H (aromatic) | Anion/Lewis Base | Weak | 2.3 - 2.8 (H···X) | Weak |

| C-H (hexyl) | Anion/Lewis Base | Very Weak | > 2.5 (H···X) | Very Weak |

| Distances are generalized from crystallographic data of related compounds. The actual values depend on the specific chemical environment. |

Pyridine Isomer Effects in Theoretical Models

The specific placement of substituents on the pyridine ring profoundly influences the molecule's electronic structure, reactivity, and intermolecular binding preferences. Theoretical models are essential for elucidating these isomer-specific effects. The properties of this compound are a direct consequence of having the iodo group at the C2 position and the hexyl group at the C5 position.

Computational studies on substituted pyridines have shown that both the type and position of substituents alter the charge distribution and frontier molecular orbitals of the ring. researchgate.netresearchgate.net An electron-donating group like an alkyl chain increases electron density, particularly at the ortho and para positions, while an electron-withdrawing group like a halogen decreases it. researchgate.netijnc.ir

In this compound:

Iodine at C2: The iodine atom is electronegative and exerts a strong -I (inductive) withdrawing effect, lowering the energy of the σ-orbitals. Its effect on the π-system is more complex. This substitution significantly polarizes the C2-I bond, creating the aforementioned σ-hole and making the C2 position susceptible to certain reactions.

Hexyl at C5: The hexyl group is a weak electron-donating group (+I effect). It increases the electron density on the ring, which can influence the basicity of the nitrogen atom and the ring's nucleophilicity.

This specific 2,5-disubstitution pattern results in a unique molecular electrostatic potential (MEP) map, which is a computational tool used to visualize the charge distribution and predict reactive sites. mdpi.comuni-muenchen.de The region around the nitrogen lone pair will be the most negative (nucleophilic), while a positive region (electrophilic) will exist on the iodine atom (the σ-hole). The interplay of these effects would be different in a hypothetical isomer like 2-hexyl-5-iodopyridine. In such a case, the positions of the electron-donating and electron-withdrawing effects would be swapped, leading to a different dipole moment and altered regioselectivity in interactions. For instance, theoretical studies on the reaction of OH radicals with various methyl- and ethyl-substituted pyridine isomers have demonstrated that reactivity is highly dependent on the substituent's position, which can be rationalized with transition state theory calculations. oberlin.edu

Table 3: Theoretical Substituent Effects on Pyridine Properties

| Substituent & Position | Effect on N Atom Electron Density | Predicted Effect on H-Bond Acceptor Strength | Rationale |

| -H (Pyridine) | Baseline | Baseline | Unsubstituted reference |

| -CH₃ (4-picoline) | Increase | Increased | Electron-donating group at para-position enhances N basicity. |

| -CN (4-cyanopyridine) | Decrease | Decreased | Strong electron-withdrawing group at para-position reduces N basicity. |

| This compound | Moderate Decrease | Moderately Decreased | The strong withdrawing effect of 2-iodo outweighs the weak donating effect of 5-hexyl, reducing overall N basicity compared to pyridine. |

| This table illustrates general principles of substituent effects based on theoretical studies. researchgate.netijnc.ir The effect for this compound is a qualitative prediction based on these principles. |

Applications of 5 Hexyl 2 Iodopyridine in Advanced Materials Science

Monomer in Polymer Synthesis

In polymer science, 5-Hexyl-2-iodopyridine functions as a key monomeric unit for constructing macromolecules with tailored properties. The iodine atom at the 2-position provides a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Kumada coupling, which are fundamental methods for forming the carbon-carbon bonds that constitute a polymer backbone. Simultaneously, the hexyl group at the 5-position is crucial for ensuring the solubility of the resulting polymers in common organic solvents, which is a critical factor for their processing and characterization.

This compound and its analogues are particularly significant in the synthesis of π-conjugated polymers, a class of materials at the forefront of research in optoelectronics. These polymers possess alternating single and double bonds along their backbone, which allows for the delocalization of electrons and gives rise to their unique semiconductor properties. The pyridine (B92270) ring is an electron-deficient (acceptor) unit. By copolymerizing pyridine-containing monomers with electron-rich (donor) monomers, such as thiophene (B33073) or fluorene (B118485) derivatives, researchers can create donor-acceptor (D-A) polymers. bris.ac.ukresearchgate.net

This D-A architecture is a powerful strategy for tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. bris.ac.uk The ability to control these frontier orbitals allows for the precise engineering of the material's band gap, which in turn determines its optical and electronic properties, such as the wavelengths of light it can absorb and emit. researchgate.net This tunability is essential for applications in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). rsc.org For instance, polymers containing hexyl-substituted thiophene and pyridine units have been synthesized for these purposes. bris.ac.uk The hexyl side chains are indispensable, as they prevent the polymer from becoming an insoluble, intractable material, thereby enabling its fabrication into the thin films required for electronic devices. bris.ac.ukchalmers.se

Research on oligomers containing thiophene/benzene (B151609) and thiophene/pyridine motifs demonstrates the effect of incorporating the pyridine unit. The replacement of a benzene unit with pyridine leads to a narrower HOMO-LUMO gap, indicating its potential for creating materials that interact with lower-energy light. bris.ac.uk

Table 1: Properties of Thiophene-Based Oligomers

| Oligomer Structure | Calculated HOMO-LUMO Gap (eV) | Description |

|---|---|---|

| Thiophene/Benzene Motif (S1-3) | 3.95 | Oligomer based on a benzene acceptor unit. bris.ac.uk |

| Thiophene/Pyridine Motif (S2-3) | 3.54 | Oligomer based on a pyridine acceptor unit, showing a reduced energy gap. bris.ac.uk |

The structure of this compound allows for the creation of polymeric materials with highly tunable properties. The most direct influence comes from the hexyl chain, which enhances solubility and processability. Beyond solubility, the incorporation of the pyridine unit itself into a polymer backbone significantly alters the material's characteristics.

By selecting specific co-monomers, the electronic and physical properties of the final polymer can be systematically adjusted. A clear example is seen when comparing polymers made with pyridine versus benzene analogues. The introduction of the nitrogen atom in the pyridine ring impacts inter-chain packing and electronic coupling, which can modify thermal and mechanical properties. For example, in a study of related semiconducting oligomers, the one containing a pyridine unit (O2) exhibited a glass transition temperature (Tg) of 25 °C, whereas the analogous oligomer with a benzene unit (O1) had a Tg of -7.1 °C. bris.ac.uk This demonstrates that the inclusion of the pyridine moiety can lead to materials with greater thermal stability. bris.ac.uk This ability to tune properties is critical for designing polymers that meet the specific demands of an application, whether it requires flexibility, thermal resistance, or specific electronic behavior. nrel.govrsc.org

Table 2: Thermal Properties of Related Thiophene-Based Oligomers

| Oligomer | Monomer Units | Glass Transition Temp. (Tg) | 50% Weight Loss Temp. |

|---|---|---|---|

| O1 | Thiophene / Benzene | -7.1 °C | 406 °C |

| O2 | Thiophene / Pyridine | 25 °C | 405 °C |

Data sourced from Urrego-Riveros, S., et al. bris.ac.uk

Building Block for Functional Organic Materials (General for 2-alkylpyridines)

On a broader level, the 2-alkylpyridine scaffold, of which this compound is one example, represents a class of highly valuable building blocks in organic synthesis. beilstein-journals.orgorganic-chemistry.org These compounds are privileged structures found in a wide array of functional molecules, including pharmaceuticals and ligands for asymmetric catalysis. escholarship.org The pyridine nitrogen provides a site for coordination or protonation, while the alkyl group at the 2-position (or other positions) can be functionalized to build more complex molecular architectures. researchgate.netresearchgate.net

The development of methods for the direct C-H functionalization and alkylation of 2-alkylpyridines has made them even more accessible and versatile as synthetic intermediates. beilstein-journals.orgescholarship.org They serve as precursors for creating useful biaryl building blocks through cross-coupling reactions and are employed in fields as diverse as medicinal chemistry and agrochemicals. organic-chemistry.org The ability to readily synthesize and modify 2-alkylpyridines makes them foundational components for the discovery and development of new functional organic materials. organic-chemistry.orgresearchgate.net

Precursor for Supramolecular Assemblies

Supramolecular chemistry involves the design of complex chemical systems formed from the association of individual molecules through non-covalent interactions. This compound is an excellent precursor for such assemblies due to its distinct and orthogonal interaction sites.

First, the nitrogen atom of the pyridine ring is a Lewis basic site that can coordinate to metal ions. This property is widely exploited in coordination-driven self-assembly to construct discrete, highly ordered metallosupramolecular structures like cages, grids, or polymers. zju.edu.cncmu.edu Pyridine and its derivatives, such as terpyridines, are classic ligands used to direct the formation of these complex architectures. zju.edu.cnd-nb.info

Second, the iodine atom at the 2-position is a potent halogen-bond (XB) donor. acs.org Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (like iodine) and a nucleophilic site (a Lewis base). acs.org This interaction is increasingly used as a tool in crystal engineering and the design of functional materials to control the self-assembly of molecules into predictable patterns. The presence of both a metal-coordination site (the nitrogen) and a halogen-bonding site (the iodine) on the same molecule opens up possibilities for creating complex, multi-level hierarchical structures. Finally, the hexyl chain can play a role in the self-assembly process, influencing the packing of the molecules through van der Waals interactions and controlling the solubility of the resulting supramolecular entity.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to Complex 5-Hexyl-2-iodopyridine Architectures

The functionalization of the pyridine (B92270) core is a central theme in medicinal and materials chemistry. acs.org The development of novel synthetic routes starting from this compound is geared towards creating more intricate and poly-substituted pyridine derivatives that are otherwise difficult to access.

One emerging area is the use of degenerate ring transformation (DRT) strategies on pyridinium (B92312) salts. chinesechemsoc.org This approach involves the activation of the pyridine ring, for instance through N-benzylation, followed by a nucleophilic attack, ring-opening, and subsequent 6π-electrocyclization and aromatization. chinesechemsoc.org Applying such a strategy to a derivative of this compound could enable a complete reconstruction of the pyridine core, allowing for the precise installation of new functional groups at various positions, a feat not easily achieved through traditional cross-coupling. chinesechemsoc.org

Furthermore, multicomponent reactions represent an efficient pathway to complex molecules. Researchers have developed one-pot reactions for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives using enaminones as key precursors. researchgate.net Adapting such methodologies to incorporate this compound or its derivatives could rapidly generate libraries of complex, functionalized pyridines. The iodo-group offers a reactive handle for subsequent diversification, for example, through palladium-catalyzed coupling reactions. nih.gov The synthesis of polycyclic pyridines via [4+2] cycloadditions with nitrogen-containing dienophiles (azadienophiles) is another promising route to build complex architectures onto the pyridine scaffold. nih.gov

The table below summarizes selected advanced synthetic strategies applicable to generating complex pyridine architectures.

| Synthetic Strategy | Description | Potential Application for this compound |

| Degenerate Ring Transformation (DRT) | Ring activation, nucleophilic opening, electrocyclization, and re-aromatization to rebuild the pyridine core. chinesechemsoc.org | Allows for precise, dual functionalization and skeletal editing of the pyridine ring. chinesechemsoc.org |

| Multicomponent Reactions | One-pot synthesis combining three or more reactants to build molecular complexity efficiently. researchgate.net | Rapid generation of highly substituted pyridine libraries from a this compound-derived precursor. |

| Diels-Alder Cycloadditions | [4+2] cycloaddition reactions using azadienophiles to construct polycyclic systems fused to the pyridine ring. nih.gov | Creation of rigid, complex heterocyclic systems with novel electronic and steric properties. |

| Sequential Cross-Coupling | Utilizing the reactivity of the iodo group for a primary coupling (e.g., Suzuki), followed by C-H activation or functionalization at another site. nih.govmdpi.com | Stepwise and controlled construction of unsymmetrical, multi-substituted biaryl or heteroaryl structures. |

Exploration of New Catalytic Systems for Challenging Transformations

The transformation of this compound, particularly through cross-coupling reactions, is heavily reliant on the efficiency and selectivity of the catalyst. Future research is focused on developing new catalytic systems that can overcome the limitations of current methods, such as enabling difficult couplings, operating under milder conditions, and improving sustainability.

Nickel-based catalytic systems are gaining attention as a cost-effective alternative to palladium. acs.org For instance, nickel-terpyridine complexes have proven effective in the cross-coupling of various halopyridines. mdpi.com These systems can operate through mechanisms that differ from the conventional Ni(0)/Ni(II) cycle, potentially involving single-electron transfer (SET) pathways that can accommodate a broader range of functional groups. mdpi.com The development of Ni-Al bimetallic systems with N-heterocyclic carbene (NHC) ligands has also enabled challenging enantioselective para-alkylation of pyridines. nih.gov

Another significant advancement is the development of immobilized, heterogeneous catalysts for use in continuous flow reactors. jst.go.jp Polymeric imidazole-supported palladium and copper catalysts have demonstrated high activity at parts-per-million (ppm) levels for various organic transformations. jst.go.jp Such systems offer high reusability, low metal leaching, and the ability to perform reactions with very short residence times (on the order of seconds). jst.go.jp Applying these microflow reactor technologies to Suzuki or Heck reactions involving this compound could lead to more sustainable and scalable industrial production of its derivatives.

The table below details emerging catalytic systems and their potential impact on transformations involving 2-halopyridines.

| Catalytic System | Key Features | Potential Transformation of this compound |

| Nickel-Terpyridine Complexes | Cost-effective alternative to palladium; can facilitate reactions via unique mechanisms like SET. acs.orgmdpi.com | Cross-coupling with alkylzinc reagents or perfluoroalkyl halides under milder conditions. mdpi.com |

| Immobilized Polymeric Metal Catalysts | Heterogeneous system with high activity (ppm level), reusability, and suitability for flow chemistry. jst.go.jp | Suzuki-Miyaura or Heck reactions in microflow reactors for rapid, high-yield, and sustainable synthesis. jst.go.jpresearchgate.net |

| Rare Earth Metal Complexes | Catalyzes direct C(sp²)-H functionalization of the pyridine ring, including at the challenging ortho-position. nih.gov | Ortho-C-H alkylation or amination of the this compound ring, complementing traditional cross-coupling at the C2 position. nih.gov |

| Alternating Current (AC) Coupled Catalysis | Uses an external oscillating electrical field to drive unfavorable steps in a catalytic cycle. acs.org | Enabling challenging C-N or C-O bond-forming reactions that are inefficient with conventional thermal methods. acs.org |

Advanced Computational Modeling for Predictive Chemistry and Material Design

Advanced computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool for predicting the behavior of molecules like this compound and guiding experimental work. This predictive power accelerates the discovery of new reactions and materials by reducing the need for trial-and-error synthesis.

DFT calculations can be employed to predict the reactivity and regioselectivity of functionalization reactions. For instance, computational models can determine the relative energies of intermediates and transition states in catalytic cycles, explaining why a particular catalyst or reaction condition favors one product over another. researchgate.netnih.gov Studies have used DFT to reveal the mechanism of enantioselective pyridine alkylation, highlighting the crucial interactions between the catalyst, ligand, and substrate. nih.gov Such models could be applied to this compound to design optimal catalytic systems for desired transformations, such as selective C-H functionalization versus C-I cross-coupling.

Furthermore, computational chemistry is crucial for designing materials with specific electronic or optical properties. By calculating frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potentials, and hyperpolarizability, researchers can predict how the structure of a this compound derivative will influence its function. mdpi.comrsc.orgrsc.org For example, DFT studies on naphthalimide-piperazine-pyridine based sensors helped elucidate the photo-induced electron transfer (PET) mechanism responsible for fluorescence quenching upon ion detection. rsc.org Similarly, by modeling derivatives of this compound, scientists could pre-screen candidates for applications in molecular electronics, sensors, or nonlinear optics before committing to their synthesis. rsc.orguwa.edu.au

The table below outlines key applications of advanced computational modeling for this compound.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms for catalytic cross-coupling and functionalization reactions. researchgate.netnih.gov | Transition state energies, reaction pathways, regioselectivity, and enantioselectivity. nih.gov |

| Frontier Molecular Orbital (FMO) Analysis | Predicting electronic properties and reactivity for material design. mdpi.com | HOMO-LUMO energy gap, electron distribution, and sites susceptible to nucleophilic or electrophilic attack. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity or toxicity. nih.gov | Predictive models for the biological effects of novel this compound derivatives. nih.gov |

| Solvation Models | Simulating the effect of different solvents on reaction outcomes and molecular properties. nih.gov | Permeability, solubility, and changes in reaction energetics in various media. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Hexyl-2-iodopyridine, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via halogenation of 5-hexylpyridine using iodine monochloride (ICl) or via cross-coupling reactions (e.g., Suzuki-Miyaura). Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS). Ensure characterization includes H NMR (e.g., δ 8.3–8.5 ppm for pyridine protons) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What experimental precautions are critical for handling this compound?

- Methodological Answer : Due to its iodinated structure and potential toxicity, use a fume hood, nitrile gloves, and lab coats. Store in amber vials at 2–8°C under inert gas (e.g., argon) to prevent degradation. Monitor for iodine release via silver nitrate spot tests .

Q. How can researchers optimize column chromatography conditions for isolating this compound?

- Methodological Answer : Use silica gel (60–120 mesh) with a non-polar solvent system (e.g., hexane:ethyl acetate, 9:1 v/v). Pre-adsorb the crude product onto silica to minimize tailing. Monitor fractions via thin-layer chromatography (TLC; Rf ≈ 0.3–0.4) and confirm pooling criteria using UV-Vis at 270 nm .

Advanced Research Challenges

Q. How should contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound be resolved?

- Methodological Answer : Cross-validate with alternative techniques:

- NMR discrepancies : Compare C NMR shifts with density functional theory (DFT) simulations (e.g., B3LYP/6-31G* basis set).

- IR anomalies : Confirm C-I stretching (500–600 cm) using Raman spectroscopy to rule out solvent interference.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] = 291.0521) .

Q. What reaction parameters most influence the yield of this compound in cross-coupling reactions?

- Methodological Answer : Key variables include:

- Catalyst loading : Optimize Pd(PPh) at 2–5 mol% to balance cost and efficiency.

- Temperature : Reactions >100°C risk decomposition; monitor via in-situ FTIR.

- Solvent polarity : Use toluene for sterically hindered substrates to enhance solubility.

- Document parameter sweeps in a table (e.g., yield vs. temperature) for reproducibility .

Q. How does the stability of this compound under varying pH and temperature conditions affect experimental design?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 2–12) at 25°C for 24h; quantify degradation via HPLC.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition onset (>150°C).

- Light sensitivity : Expose to UV (365 nm) and measure iodine liberation via iodometric titration .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic cycles?

- Methodological Answer : Apply quantum mechanical calculations:

- Frontier molecular orbitals (FMOs) : Use Gaussian 16 with M06-2X/def2-TZVP to predict nucleophilic/electrophilic sites.

- Transition state analysis : Identify activation barriers for iodide dissociation using intrinsic reaction coordinate (IRC) simulations.

- Validate with experimental kinetic isotope effects (KIEs) .

Q. How can researchers assess the biological activity of this compound in vitro?

- Methodological Answer : Follow pharmacological screening protocols:

- Cytotoxicity : Use MTT assays on HEK-293 cells (IC determination).

- Target engagement : Perform fluorescence polarization (FP) assays for kinase inhibition.

- Include positive controls (e.g., staurosporine for kinases) and validate statistical significance via ANOVA (p < 0.05) .

Data Presentation Guidelines

Table 1 : Stability of this compound Under Accelerated Conditions

| Condition | Degradation (%) | Method Used | Reference |

|---|---|---|---|

| pH 2, 24h, 25°C | 12.3 ± 1.2 | HPLC-UV | |

| pH 7, 24h, 25°C | 2.1 ± 0.5 | HPLC-UV | |

| UV exposure, 6h | 28.7 ± 3.1 | Iodometric titration |

Table 2 : Key Spectroscopic Benchmarks for this compound

| Technique | Expected Data | Observed Data (Example) |

|---|---|---|

| H NMR (CDCl) | δ 8.4 (d, 1H, pyridine-H) | δ 8.42 (d, J = 5.1 Hz, 1H) |

| HRMS ([M+H]) | 291.0521 | 291.0525 |

| IR (C-I stretch) | 550 cm | 547 cm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.